5-Bromo-4-chloro-2-(methylthio)pyrimidine
Overview
Description
5-Bromo-4-chloro-2-(methylthio)pyrimidine is a useful research compound. Its molecular formula is C5H4BrClN2S and its molecular weight is 239.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102496. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
5-Bromo-4-chloro-2-(methylthio)pyrimidine is integral in synthesizing novel heterocyclic compounds. For example, it is used to obtain derivatives of pyrimido[5,4-e][1,4]thiazepine, a fused tricyclic heterocycle, through sequential treatment with amines (Bazazan et al., 2013). Additionally, it facilitates the creation of pyrimido[4,5-e][1,3,4]thiadiazine derivatives, contributing to the exploration of diverse chemical structures (Rahimizadeh et al., 2007).
Role in Producing Carboxylic Acids
This compound plays a pivotal role in the generation of 5-carboxylic acids. This is achieved through halogen/metal permutation processes involving this compound, leading to various carboxylic acid derivatives with potential applications in pharmaceutical and chemical industries (Schlosser et al., 2006).
Exploration in Nucleoside Analogs and Antiviral Research
Significantly, this compound contributes to the synthesis of nucleoside analogs, particularly in antiviral research. Its derivatives have shown inhibitory activity against retroviruses in cell culture, indicating its potential in developing antiretroviral drugs (Hocková et al., 2003).
Use in Ring Transformation and Synthesis
This chemical is instrumental in synthesizing various ring-structured compounds like triazolo[4,3-c]pyrimidines and their analogs. These structures have applications in medicinal chemistry and as intermediates in organic synthesis (Tang et al., 2014).
Development of Antimicrobial Compounds
It's also used in synthesizing thiazolo[4,5-d]pyrimidines, which are evaluated for their antimicrobial properties. This indicates its potential in developing new antimicrobial agents (Rahimizadeh et al., 2011).
In Electronic Structure Studies
Studies on the electronic structures of halopyrimidines, including derivatives of this compound, have been conducted to understand their anion states. This research is vital in physical chemistry and material science (Modelli et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used as a building block in medicinal chemistry synthesis .
Mode of Action
It is used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors
Biochemical Pathways
Given its use in the synthesis of kinase inhibitors , it may be involved in pathways related to cell signaling and growth.
Result of Action
As it is used in the synthesis of kinase inhibitors , it may contribute to the inhibition of kinase activity, potentially affecting cell signaling and growth.
Action Environment
The action of 5-Bromo-4-chloro-2-(methylthio)pyrimidine can be influenced by various environmental factors. For instance, it is recommended to store the compound at 2-8°C , suggesting that temperature can affect its stability. Moreover, it should be used in a well-ventilated area and contact with moisture should be avoided , indicating that air quality and humidity may also impact its efficacy and stability.
Properties
IUPAC Name |
5-bromo-4-chloro-2-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRYJQACDDVZEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295514 | |
Record name | 5-bromo-4-chloro-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63810-78-6 | |
Record name | 63810-78-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-bromo-4-chloro-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4-chloro-2-(methylsulfanyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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